N-(4-fluorobenzyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
Description
N-(4-fluorobenzyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a quinoline-based acetamide derivative characterized by:
- Quinoline core: A bicyclic aromatic system substituted at the 2-position with a 3-methylpiperidin-1-yl group.
- Acetamide linkage: The quinoline’s 8-position is connected via an ether-oxygen to an acetamide group.
- Substituents: The acetamide’s nitrogen is bonded to a 4-fluorobenzyl group, introducing fluorine’s electronegative and lipophilic effects.
The 3-methylpiperidine moiety may enhance metabolic stability compared to unsubstituted amines, while the 4-fluorobenzyl group balances solubility and membrane permeability .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-17-4-3-13-28(15-17)22-12-9-19-5-2-6-21(24(19)27-22)30-16-23(29)26-14-18-7-10-20(25)11-8-18/h2,5-12,17H,3-4,13-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEINOMLXBTWOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, with the CAS number 921578-61-2, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics suggest potential biological activities, particularly in the context of drug discovery. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a fluorobenzyl group, a quinoline moiety, and an acetamide functional group. The presence of these functional groups is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H26FN3O2 |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 921578-61-2 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in various signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and inflammation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing quinoline structures are effective against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The compound's structural features suggest it may possess anticancer activity. Compounds with similar frameworks have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . For example, quinoline derivatives have been reported to inhibit tumor growth in several cancer models.
Neuroprotective Effects
Given the presence of the piperidine moiety, there is potential for neuroprotective effects. Compounds that interact with neurotransmitter systems can offer therapeutic benefits in neurodegenerative diseases. Preliminary studies indicate that similar compounds can enhance cognitive function and protect against neuronal damage .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of quinoline-based compounds against Mycobacterium tuberculosis, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.6 µM .
- Anticancer Activity : In vitro assays demonstrated that related compounds significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Neuroprotective Potential : Research on piperidine derivatives showed promise in mitigating oxidative stress-induced neuronal damage, suggesting a protective role against neurodegeneration .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-fluorobenzyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multi-step reactions starting from commercially available quinoline derivatives. The key steps often include:
- Nucleophilic aromatic substitution : This step is crucial for introducing the 4-fluorobenzyl group onto the quinoline scaffold.
- Formation of the acetamide linkage : This is achieved through acylation reactions with appropriate acyl chlorides or anhydrides.
The structural characteristics of this compound suggest that it has a complex arrangement that may influence its biological activity, particularly due to the presence of the fluorine atom and the piperidine moiety, which can enhance lipophilicity and receptor binding affinity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, studies have reported that derivatives of quinazoline and quinoline structures demonstrate effective inhibition of M. tuberculosis growth with minimum inhibitory concentration (MIC) values in the low micromolar range .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| N-(4-fluorobenzyl)-3-nitroquinolin-4-amine | 6.6 | M. tuberculosis |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H37Rv |
| Various quinazoline derivatives | <30 | M. tuberculosis |
Central Nervous System Applications
The modulation of neuropeptide systems has been linked to various central nervous system disorders such as anxiety and panic disorders. Compounds structurally related to this compound have been identified as antagonists for neuropeptide S receptors, indicating potential applications in treating anxiety-related disorders .
Table 2: CNS Activity of Related Compounds
| Compound Name | EC50 (nM) | Target Receptor |
|---|---|---|
| Neuropeptide S antagonist | 5.1 | Neuropeptide S receptor |
| Piperidine derivatives | 36 | Neuropeptide S receptor |
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships is crucial for optimizing the efficacy of this compound. Studies indicate that modifications in the piperidine ring and substitutions on the quinoline core significantly influence biological activity.
Key observations include:
- Fluorine Substitution : The presence of fluorine at the para position enhances binding affinity due to increased lipophilicity.
- Piperidine Variants : Different substitutions on the piperidine ring can modulate activity against specific targets, suggesting a need for careful design in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Quinoline Substituents
a. 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide
- Key Differences: Quinoline substituents: 5,7-Dibromo groups increase steric bulk and electron-withdrawing effects. Acetamide group: 2-Methoxyphenyl instead of 4-fluorobenzyl.
- Implications: Bromine atoms may enhance halogen bonding but reduce solubility.
b. N-(Quinolin-2-yl)-5-(4-(2-(Trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (11a)
- Key Differences :
- Chain length : Pentanamide vs. acetamide, increasing flexibility.
- Heterocycle : Piperazine with trifluoromethoxy substitution vs. 3-methylpiperidine.
- Implications :
Analogues with Modified Acetamide Groups
a. 2-Chloro-N-(4-fluorophenyl)acetamide
- Key Differences: Simpler structure: Lacks the quinoline-piperidine system. Chlorine replaces the quinoline-oxy linkage.
- Implications :
b. (E)-2-(1-(4-Fluorobenzyl)-2-Oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
- Key Differences: Core structure: Indolinylidene instead of quinoline. Substituents: Similar 4-fluorobenzyl group but conjugated to an oxoindole.
- Reported pKa of 5.503 suggests moderate acidity, influencing solubility .
Pharmacologically Relevant Derivatives
a. Patent Compounds with Chlorobenzyloxy and Piperidine Substituents
- Example: N-(4-(4-(2-Chlorobenzyloxy)-3-chlorophenylamino)-3-cyano-7-(1-methylpiperidin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
- Key Differences: Multiple chlorine atoms and cyano groups increase hydrophobicity and electronic complexity. Dual piperidine/pyrrolidine systems may improve target selectivity but complicate synthesis .
Preparation Methods
Friedländer Quinoline Synthesis
The quinoline nucleus is constructed via the Friedländer condensation between 2-aminobenzaldehyde derivatives and ketones. For example, reacting 2-amino-5-methoxybenzaldehyde with cyclopentanone under acidic conditions yields the quinoline scaffold. Subsequent demethylation introduces the 8-hydroxy group.
Key Reaction Conditions :
- Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl3).
- Temperature : Reflux (100–120°C).
- Yield : 60–75% for initial cyclization.
Synthesis of N-(4-Fluorobenzyl)-2-chloroacetamide
Acylation of 4-Fluorobenzylamine
4-Fluorobenzylamine is reacted with chloroacetyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve 4-fluorobenzylamine (1.0 eq) in dichloromethane (DCM) at 0°C.
- Add chloroacetyl chloride (1.1 eq) dropwise, followed by triethylamine (2.0 eq) to scavenge HCl.
- Stir at room temperature for 2–4 hours.
- Quench with water, extract with DCM, dry over Na2SO4, and concentrate.
Analytical Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.30 (dd, J = 8.4, 5.6 Hz, 2H), 7.02 (t, J = 8.8 Hz, 2H), 6.35 (br s, 1H), 4.45 (d, J = 5.6 Hz, 2H), 4.20 (s, 2H).
Etherification via Williamson Coupling
The final step involves linking the quinoline and acetamide fragments through an ether bond.
Williamson Ether Synthesis :
- Base Activation : Suspend 8-hydroxy-2-(3-methylpiperidin-1-yl)quinoline (1.0 eq) in anhydrous DMF. Add K2CO3 (3.0 eq) and stir at 60°C for 30 minutes.
- Alkylation : Introduce N-(4-fluorobenzyl)-2-chloroacetamide (1.2 eq) and heat at 80–90°C for 12–16 hours.
- Workup : Cool, dilute with ice water, and extract with ethyl acetate. Purify via column chromatography (SiO2, hexane/ethyl acetate gradient).
Critical Parameters :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature : Elevated temperatures accelerate SN2 displacement.
- Exclusion of moisture : Prevents hydrolysis of the chloroacetamide.
Alternative Synthetic Routes
Mitsunobu Reaction
An alternative to Williamson coupling employs the Mitsunobu reaction to form the ether bond:
Procedure :
- Combine 8-hydroxy-2-(3-methylpiperidin-1-yl)quinoline (1.0 eq), N-(4-fluorobenzyl)-2-hydroxyacetamide (1.2 eq), PPh3 (1.5 eq), and DIAD (1.5 eq) in THF.
- Stir at room temperature for 24 hours.
- Concentrate and purify by flash chromatography.
Limitations :
- Requires pre-synthesis of the hydroxyacetamide derivative.
- Higher cost due to stoichiometric use of reagents.
Purification and Characterization
Crystallization
The crude product is often purified via recrystallization from methanol/water mixtures:
Chromatographic Methods
- Normal-phase SiO2 : Elute with 3:1 hexane/ethyl acetate.
- Reverse-phase C18 : Use acetonitrile/water gradients for high-purity isolates.
Analytical Data :
- HPLC : Retention time = 12.4 minutes (C18 column, 70:30 acetonitrile/water, 1 mL/min).
- HRMS (ESI+) : m/z calculated for C24H25FN3O3 [M+H]+: 430.1878, found: 430.1881.
Scale-Up Considerations
Industrial-scale synthesis prioritizes cost-effectiveness and safety:
- Solvent Recovery : Distill DMF and toluene for reuse.
- Catalyst Recycling : Palladium catalysts are recovered via filtration over Celite.
- Process Safety : Exothermic reactions (e.g., Friedländer condensation) require controlled addition and cooling.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing N-(4-fluorobenzyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions:
Quinoline Core Formation : Condensation of substituted aniline derivatives with glycerol or via Friedländer synthesis to generate the quinoline backbone .
Piperidine Substitution : Introduction of 3-methylpiperidin-1-yl at the quinoline C2 position using nucleophilic substitution or transition-metal-catalyzed coupling .
Acetamide Linkage : Coupling of the fluorobenzyl group via amide bond formation using activating agents like EDCI or HATU .
- Optimization : Temperature (60–100°C), solvent choice (DMF, THF), and catalyst selection (e.g., Pd for coupling) are critical for yield and purity. HPLC and TLC monitor intermediate steps .
Q. How is the molecular structure of this compound validated, and what analytical techniques are employed?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., fluorobenzyl methylene protons at δ 4.5–5.0 ppm; quinoline aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected ~465–500 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O bonds in acetamide groups) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays) .
- Receptor Binding Studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin/dopamine receptors) due to structural similarity to known modulators .
- Cytotoxicity Screening : MTT or CellTiter-Glo assays in cancer cell lines (IC determination) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorophenyl substituents) impact biological activity and pharmacokinetics?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing 4-fluorobenzyl with 4-chlorophenyl) and evaluate via:
Lipophilicity : LogP measurements (HPLC retention times) to assess membrane permeability .
Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .
- Data Interpretation : Fluorine’s electron-withdrawing effect may enhance receptor binding affinity vs. chlorine’s steric effects .
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC values across studies)?
- Methodological Answer :
- Standardization : Replicate assays under uniform conditions (e.g., pH 7.4 buffer, 37°C) .
- Orthogonal Validation : Confirm activity using alternate methods (e.g., SPR for binding kinetics if fluorescence assays yield variability) .
- Meta-Analysis : Compare structural analogs (e.g., pyrimidoindole vs. quinoline derivatives) to identify scaffold-specific trends .
Q. How can computational methods guide the optimization of this compound’s selectivity for therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in target proteins (e.g., kinase domains) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) to prioritize stable interactions .
- Pharmacophore Modeling : Identify critical functional groups (e.g., fluorobenzyl’s role in hydrophobic pockets) for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
